molecular formula C8H9NO B160903 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine CAS No. 126230-97-5

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine

Cat. No.: B160903
CAS No.: 126230-97-5
M. Wt: 135.16 g/mol
InChI Key: HMFKBSNJNVHVFP-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system.

Properties

IUPAC Name

2-methyl-5,7-dihydrofuro[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-7-4-10-5-8(7)9-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFKBSNJNVHVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine can be achieved through various methods. One efficient approach involves the microwave-assisted reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This eco-friendly method reduces the use of solvents and simplifies the work-up procedures, making it suitable for scale-up and industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, offering advantages such as high surface area, simple preparation, and modification . This method is particularly useful for large-scale production due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted furo[3,4-b]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Substituted Furopyridine Cores

(a) Substituent Effects on Physical Properties

Compounds sharing the 5,7-dihydrofuro[3,4-b]pyridine core but with varying substituents exhibit distinct physicochemical profiles:

Compound Name Substituents Melting Point (°C) Key Properties/Applications Reference
(Z)-5-Methoxy-7-(4-methylbenzylidene)-5,7-dihydrofuro[3,4-b]pyridine (3g) Methoxy (position 5), 4-methylbenzylidene (position 7) 122–126 Orange solid; synthesized via chromatography (hexane/EtOAc/TEA) with 77% yield .
(Z)-7-(3-Fluorobenzylidene)-5-methoxy-5,7-dihydrofuro[3,4-b]pyridine (3h) Methoxy (position 5), 3-fluorobenzylidene (position 7) 89–93 Orange solid; fluorinated analogs may enhance bioavailability .
3-Bromo-5,7-dihydrofuro[3,4-b]pyridine Bromo (position 3) N/A Electrophilic bromine enhances reactivity for cross-coupling reactions; molecular formula C₇H₆BrNO .

Key Observations :

  • Substituent Position : Methoxy groups at position 5 (e.g., 3g, 3h) increase polarity, affecting chromatographic behavior and solubility .
  • Halogen Effects : Bromine substitution (as in CID 82397541) introduces steric bulk and electronic effects, making it suitable for further functionalization .
(b) Amino and Aldehyde Derivatives
  • 2-Amino-5,7-dihydrofuro[3,4-b]pyridine: The amino group at position 2 (vs. InChIKey: RPVXJKNKJLAOGG-UHFFFAOYSA-N .
  • 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde : The aldehyde group at position 3 offers a reactive site for nucleophilic addition, differing from the methyl group’s inertness .

Fused Ring Systems and Isosteric Replacements

(a) Furopyrimidine Derivatives
  • 2,4-Dichloro-7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1429309-52-3): Replaces pyridine with pyrimidine, introducing two chlorine atoms. The dichloro substitution enhances electrophilicity, while the pyrimidine core may improve binding to biological targets (e.g., kinases) .
(b) Furo[2,3-c]pyridine Derivatives
  • 5,7-Dimethylfuro[2,3-c]pyridin-2-yl (EP 2023/39): Altered ring fusion ([2,3-c] vs. [3,4-b]) shifts substituent positions, impacting π-π stacking and steric interactions in drug design .

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